Product packaging for methyl N-trityl-beta-alaninate(Cat. No.:)

methyl N-trityl-beta-alaninate

Cat. No.: B5013863
M. Wt: 345.4 g/mol
InChI Key: QPZMWXOYTJBELZ-UHFFFAOYSA-N
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Description

Methyl N-trityl-beta-alaninate (CAS: TBC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23NO2 B5013863 methyl N-trityl-beta-alaninate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(tritylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-26-22(25)17-18-24-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZMWXOYTJBELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N Trityl β Alaninate

Direct Synthesis from β-Alanine Precursors

The most straightforward approach to methyl N-trityl-β-alaninate involves a two-step process starting from β-alanine: esterification of the carboxyl group followed by protection of the amino group.

Optimized Esterification Protocols for the Carboxyl Group

The initial step in the direct synthesis is the conversion of β-alanine to its methyl ester. This transformation is typically carried out under acidic conditions to protonate the amino group and prevent its interference with the esterification reaction.

One common and effective method involves the use of thionyl chloride (SOCl₂) in methanol (B129727). google.commdpi.comscholarsresearchlibrary.com In this procedure, thionyl chloride is added dropwise to cold methanol, generating hydrogen chloride in situ. This acidic solution then facilitates the Fischer esterification of β-alanine. The reaction is typically stirred overnight at room temperature to ensure complete conversion. The product, β-alanine methyl ester hydrochloride, can then be isolated by filtration after precipitation with a suitable solvent like diisopropyl ether. google.com

Another widely used protocol employs trimethylchlorosilane (TMSCl) in methanol. nih.gov This system is convenient for preparing methyl esters of various amino acids. The reaction proceeds at room temperature and generally provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov For substrates with poor solubility, the reaction time may be extended to 24 hours to ensure completion. nih.gov

The general reaction for the esterification of β-alanine is depicted below:

Reaction Scheme:

β-Alanine + Methanol (in the presence of an acid catalyst like SOCl₂ or TMSCl) → β-Alanine methyl ester hydrochloride

Catalyst SystemTypical ConditionsAdvantages
Thionyl Chloride/MethanolDropwise addition of SOCl₂ to cold methanol, followed by reaction with β-alanine at room temperature overnight. google.comHigh yields, well-established method.
Trimethylchlorosilane/MethanolReaction of β-alanine with TMSCl in methanol at room temperature for 12-24 hours. nih.govConvenient, mild conditions, good for a range of amino acids. nih.gov

N-Tritylation Procedures: Conditions and Selectivity

Following the successful esterification, the next step is the protection of the primary amine with the bulky trityl (triphenylmethyl, Tr) group. This is a crucial step for many applications in peptide synthesis as the trityl group can be selectively removed under mild acidic conditions. peptide.com

A standard procedure for the N-tritylation of amino acid esters involves reacting the corresponding hydrochloride salt with trityl chloride in the presence of a base. uoa.grcsic.es Typically, the β-alanine methyl ester hydrochloride is suspended in a solvent like chloroform (B151607) or dichloromethane (B109758), and a base such as triethylamine (B128534) is added to neutralize the hydrochloride and deprotonate the amino group. uoa.grlsu.edu Subsequently, trityl chloride is added, and the reaction is stirred at room temperature for several hours. uoa.gr The workup usually involves washing the reaction mixture with water to remove the triethylammonium (B8662869) chloride salt, followed by drying and evaporation of the solvent to yield the desired N-tritylated product. uoa.gr

The reaction is generally selective for the amino group, and under these conditions, tritylation of the ester functionality is not observed. The use of an appropriate amount of base is important to ensure the complete reaction of the amino group.

Typical N-Tritylation Conditions:

ReagentsSolventReaction TimeTemperature
β-Alanine methyl ester HCl, Triethylamine, Trityl chlorideChloroform or Dichloromethane~6 hours uoa.grRoom Temperature

Indirect Synthetic Routes and Precursor Modifications

Indirect methods provide alternative pathways to methyl N-trityl-β-alaninate, often starting from more readily available α-amino acids or employing strategies that allow for the introduction of chirality.

Homologation Strategies for β-Amino Acids

A prominent indirect route to β-amino acids and their derivatives is the Arndt-Eistert homologation of α-amino acids. illinois.eduorganic-chemistry.org This multi-step process effectively adds a methylene (B1212753) unit to the carbon backbone of an α-amino acid, converting it into a β-amino acid. illinois.edu The general sequence involves:

Activation of an N-protected α-amino acid (e.g., N-Boc- or N-Fmoc-α-amino acid) to an acid chloride or mixed anhydride.

Reaction with diazomethane (B1218177) to form an α-diazoketone.

Wolff rearrangement of the α-diazoketone, typically catalyzed by silver(I) salts or photochemically, to generate a ketene (B1206846) intermediate. organic-chemistry.org

Trapping of the ketene with a nucleophile. In the context of synthesizing methyl N-trityl-β-alaninate, the ketene would be trapped with methanol to form the methyl ester of the N-protected β-amino acid.

The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been described as a cost-effective coupling agent for the Arndt-Eistert homologation of N-urethane protected-α-amino acids, providing good yields without racemization. rsc.orgresearchgate.net This method can be scaled up easily. rsc.org More recent developments have focused on flow chemistry approaches for the photo-Arndt-Eistert homologation, offering milder reaction conditions. chemrxiv.org

An alternative to the classic Arndt-Eistert synthesis is a one-pot protocol involving quinone-catalyzed oxidative decarboxylation of an α-amino acid followed by an in situ Mukaiyama-Mannich addition. nih.gov

Enantioselective Approaches to β-Amino Acid Derivatives

For the synthesis of chiral β-amino acid derivatives, which are crucial components of many biologically active molecules, several enantioselective methods have been developed. While β-alanine itself is achiral, these methods are highly relevant for producing chiral derivatives of methyl N-trityl-β-alaninate where a substituent is present on the carbon backbone.

One of the most powerful strategies is the asymmetric Mannich reaction . This reaction involves the addition of an enolate or its equivalent to an imine. The use of chiral catalysts, such as squaramide cinchona alkaloids, can induce high enantioselectivity in the formation of β-amino acid derivatives. mdpi.com Similarly, chiral bifunctional organocatalysts have been employed for the one-pot synthesis of novel β-amino acid derivatives via enantioselective Mannich reactions. mdpi.com The addition of enolates to tert-butanesulfinyl imines is another effective method for the asymmetric synthesis of a wide range of β-amino acid derivatives. nih.gov

Conjugate addition reactions also play a significant role. The Michael addition of amines or their equivalents to α,β-unsaturated esters, catalyzed by chiral catalysts, can provide enantioenriched β-amino esters. hilarispublisher.com High-pressure conditions have been shown to facilitate the enantioselective addition of amines to α,β-ethylenic esters. acs.org

The use of chiral auxiliaries is a classic and reliable approach. For instance, Oppolzer's sultam can be used as a chiral auxiliary to achieve good diastereoselectivity in the synthesis of β²-amino acids. organic-chemistry.org Another strategy involves the diastereoselective alkylation of dianions derived from chiral amides of β-alanine. scielo.br

Optimization Strategies for Reaction Yields and Stereochemical Integrity

Optimizing the synthesis of methyl N-trityl-β-alaninate and its derivatives involves careful consideration of reaction conditions to maximize yield and preserve or control stereochemistry.

For esterification and N-tritylation, ensuring the absence of water is crucial to prevent side reactions and deprotection. The choice of solvent and base in the N-tritylation step can influence the reaction rate and ease of purification.

In enantioselective syntheses, the choice of catalyst and reaction parameters such as temperature and solvent are paramount for achieving high enantiomeric excess (ee). For example, in organocatalyzed Mannich reactions, screening different chiral catalysts and optimizing the reaction temperature can significantly improve both yield and enantioselectivity. mdpi.com Similarly, in diastereoselective alkylations, the choice of base, solvent, and additives like HMPA can impact the diastereomeric ratio of the product. nih.gov

Maintaining stereochemical integrity is a significant challenge, especially when dealing with chiral centers prone to racemization. The use of mild reaction conditions is often necessary. For instance, in peptide synthesis, the bulky trityl group on an N-terminal amino acid can help prevent side reactions like diketopiperazine formation. peptide.com However, care must be taken during the removal of protecting groups, as harsh acidic or basic conditions can lead to racemization. uoa.gr The development of methods that proceed with minimal racemization, such as certain N-arylation protocols for amino acid esters, highlights the importance of mild conditions for preserving stereochemistry. nih.gov

Green Chemistry and Sustainable Synthetic Approaches in β-Alaninate Chemistry

The growing emphasis on environmental stewardship within the chemical industry has propelled the development of green and sustainable synthetic methodologies. In the context of β-alaninate chemistry, this involves a paradigm shift from traditional, often harsh, chemical processes to more benign and efficient alternatives. The principles of green chemistry—such as waste prevention, atom economy, use of renewable feedstocks, and catalysis—are increasingly being applied to the synthesis of β-amino acids and their derivatives, including the precursors for methyl N-trityl-β-alaninate. frontiersin.orgnih.gov

The industrial production of β-alanine, the foundational component of methyl N-trityl-β-alaninate, has historically relied on chemical methods that involve high temperatures, high pressures, and the use of strong acids or bases. frontiersin.orgnih.gov For instance, the reaction of acrylonitrile (B1666552) with ammonia (B1221849) is effective but hazardous and energy-intensive. nih.govmdpi.com Biological methods, in contrast, offer significant advantages, including high product specificity, mild reaction conditions, and lower energy consumption, making them more sustainable and environmentally friendly. frontiersin.orgnih.gov

Biocatalytic and Fermentative Routes to β-Alanine

A cornerstone of green β-alaninate synthesis is the use of biological systems. Microbial fermentation and enzymatic conversions are at the forefront of producing β-alanine from renewable resources like glucose or glycerol, thereby reducing reliance on petroleum-based starting materials. frontiersin.orgnih.gov Engineered microorganisms, such as Escherichia coli and Pichia pastoris, have been developed to produce β-alanine efficiently. frontiersin.orgnih.gov For example, metabolic engineering of E. coli has led to strains capable of producing high titers of β-alanine from glucose. One study achieved a production of 74.03 g/L of β-alanine with a yield of 0.57 mol/mol of glucose through multidimensional engineering that included optimizing enzyme expression and transporter systems. nih.gov Another approach using E. coli reported a yield of 1.08 mol of β-alanine per mole of glucose, which is 81.2% of the theoretical maximum. nih.gov

Enzymatic conversion represents another powerful green strategy. frontiersin.org Key enzymes in the biological synthesis of β-alanine include L-aspartate-α-decarboxylase (ADC), which converts L-aspartate to β-alanine. frontiersin.orgoup.com Researchers have improved β-alanine production by co-expressing different subtypes of ADC in a whole-cell biocatalyst system, achieving a 92.4% conversion rate from L-aspartic acid. oup.com Furthermore, enzymatic cascades have been designed to produce β-alanine in one pot from fumaric acid, reaching a concentration of 200.3 g/L. oup.com The use of enzymes like aspartate ammonia-lyase, engineered for the hydroamination of acrylic acid, offers a highly atom-efficient route to β-alanine, avoiding the side products common in chemical synthesis. acs.org

Table 1: Comparison of Biological Methods for β-Alanine Synthesis

Method Organism/Enzyme Starting Material Key Findings Reference
Microbial Fermentation Engineered Escherichia coli Glucose Achieved 74.03 g/L β-alanine in fed-batch fermentation. nih.gov
Microbial Fermentation Engineered Escherichia coli Glucose Yield of 1.08 mol β-alanine/mole glucose (81.2% of theoretical). nih.gov
Whole-Cell Biocatalysis E. coli with co-expressed ADCs L-Aspartic Acid 92.4% conversion rate to β-alanine. oup.com
Enzymatic Cascade Aspartase and ADCs Fumaric Acid One-pot synthesis yielded 200.3 g/L β-alanine. oup.com
Enzymatic Conversion Engineered Aspartase Acrylic Acid Demonstrates a potential high atom-efficiency route. acs.org

Greener Solvents and Reaction Conditions

Beyond the use of biocatalysis, green chemistry principles influence the choice of solvents and reaction conditions. For the synthesis of enantiomerically pure β-amino acid derivatives, enzymatic resolutions are often performed in greener organic solvents like tert-butyl methyl ether (tBuOMe) or under solvent-free conditions. mdpi.com Mechanochemistry, using techniques like ball milling, has emerged as a sustainable alternative that can reduce or eliminate the need for bulk solvents and, in some cases, improve reaction efficiency and catalyst reusability. mdpi.com

For subsequent steps, such as the esterification of β-alanine to its methyl ester and the N-tritylation, green principles can also be applied. The esterification can be catalyzed by solid acid catalysts or enzymes to avoid the use of corrosive reagents like thionyl chloride. The N-tritylation step, traditionally performed in chlorinated solvents with a stoichiometric amount of a tertiary amine base, lsu.eduuoa.gr could be optimized by exploring recyclable bases or solvent systems with a lower environmental impact.

A potential sustainable pathway to methyl N-trityl-β-alaninate would therefore integrate these approaches:

Fermentative production of β-alanine from a renewable feedstock like glucose. nih.gov

Greener esterification to form methyl β-alaninate.

Optimized N-tritylation using trityl chloride, focusing on solvent minimization and the use of recyclable reagents. lsu.eduuoa.gr

This multifaceted approach, combining biosynthesis with optimized chemical steps, exemplifies the modern strategy for the sustainable production of complex molecules like methyl N-trityl-β-alaninate.

Chemical Reactivity and Transformation Pathways of Methyl N Trityl β Alaninate

Reactivity of the Methyl Ester Functional Group

The methyl ester of methyl N-trityl-β-alaninate is a versatile handle for a variety of chemical transformations. Its reactivity is central to the diversification of the β-amino acid structure.

Saponification, or base-mediated hydrolysis, of the methyl ester to the corresponding carboxylate is a fundamental transformation. The large steric bulk of the N-trityl group provides a degree of protection against base-catalyzed hydrolysis of the amide bond, allowing for chemoselective cleavage of the ester. thieme-connect.com

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group and generating the carboxylate, which is protonated upon acidic workup to yield the carboxylic acid.

Mild basic conditions are generally preferred to avoid potential side reactions. While specific conditions for methyl N-trityl-β-alaninate are not extensively detailed in the provided results, general procedures for the hydrolysis of methyl esters in the presence of acid-labile protecting groups, such as the trityl group, suggest the use of reagents like lithium hydroxide in a mixture of solvents like THF and water at room temperature. researchgate.net The use of calcium(II) iodide has also been reported as a protective agent for Fmoc groups during the saponification of amino esters, which could potentially be adapted. mdpi.com In some cases, enzymatic hydrolysis can offer a high degree of selectivity under very mild conditions. researchgate.net

Acid-catalyzed hydrolysis is also possible but is often less desirable due to the acid-labile nature of the N-trityl protecting group. researchgate.net Strong acidic conditions, such as the use of 6 M HCl, can lead to the removal of both the ester and the trityl group. rsc.org

Table 1: General Conditions for Methyl Ester Hydrolysis

Reagent(s) Solvent(s) Temperature Notes
LiOH THF/H₂O Room Temp. Common for saponification.
NaOH or KOH MeOH/H₂O Varies Standard basic hydrolysis.
Ca(I)₂ Isopropanol (B130326) Varies Used as a protective agent for other groups during hydrolysis. mdpi.com
Enzymes (e.g., Lipases) Buffer Varies Offers high chemoselectivity. researchgate.net

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.org Acid catalysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the new alcohol. wikipedia.org Base catalysis proceeds by deprotonating the incoming alcohol, increasing its nucleophilicity. wikipedia.org

For substrates like N-protected amino esters, metal catalysts have proven effective. For instance, a tetranuclear zinc cluster has been shown to catalyze the transesterification of various N-protected α-amino acid methyl esters with a range of alcohols under mild conditions, tolerating various functional groups, including a trityl group on an imidazole (B134444) side chain. jst.go.jpthieme-connect.com This suggests its potential applicability to methyl N-trityl-β-alaninate. The reaction mechanism involves the formation of a tetrahedral intermediate, which can then eliminate methanol (B129727) to form the new ester. wikipedia.org

Amidation involves the reaction of the methyl ester with an amine to form an amide. This reaction is generally less facile than hydrolysis or transesterification and often requires activation of the ester or the use of harsh conditions. Direct reaction with an amine like methylamine (B109427) in refluxing methanol can lead to amide formation. nih.gov More commonly, the corresponding carboxylic acid (obtained from hydrolysis) is coupled with an amine using standard peptide coupling reagents. However, in some cases, the ester can be directly converted. For example, stable hydroxybenzotriazolyl amides, which behave as active amides, can be formed and used for subsequent reactions. researchgate.net

β-Amino acids and their esters are precursors to β-lactams (2-azetidinones), four-membered cyclic amides that are core structures in many antibiotics. researchgate.net The cyclization to form a β-lactam from a β-amino acid derivative typically requires a coupling or condensing agent to facilitate the intramolecular amide bond formation. acs.org For instance, the reaction of N-trityl serine and threonine with BOP reagent has been shown to produce the corresponding β-lactones in high yields, and similar principles can apply to lactam formation. researchgate.net The intrinsic ring strain of the β-lactam enhances the reactivity of its bonds, making it a useful synthetic intermediate. researchgate.net

Recent developments have shown that photochemical methods can also be employed. A light-driven cyclization of α-amino esters to 3-azetidinones has been developed, proceeding through a Norrish-Yang cyclization pathway. chemrxiv.org While this was demonstrated for α-amino esters, the principles of photochemical activation could potentially be adapted for β-amino ester cyclizations.

Reactivity of the N-Trityl Protecting Group

The triphenylmethyl (trityl) group is a bulky and highly acid-sensitive protecting group for amines. thieme-connect.compeptide.com Its removal is a key step in many synthetic sequences, and the conditions for its cleavage are well-established.

The primary method for removing the N-trityl group is through acidolysis. The mechanism involves a pre-equilibrium protonation of the protected amine followed by a heterolytic cleavage of the C-N bond. tubitak.gov.tr This cleavage is facile because it generates the highly stable triphenylmethyl (trityl) cation, a resonance-stabilized carbocation. total-synthesis.com

A variety of acidic conditions can be employed, with the reaction rate being highly dependent on the acid strength and solvent. tubitak.gov.tr

Mild Acids: Acetic acid (e.g., 80% aqueous acetic acid) or formic acid can effectively remove the trityl group. total-synthesis.comacs.org The use of mild acids allows for selective deprotection in the presence of other less acid-sensitive groups. total-synthesis.com

Stronger Acids: Trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, is commonly used for rapid and complete deprotection. peptide.compeptide.com Concentrations can be varied, with dilute TFA being used to modulate reactivity. peptide.com

Lewis Acids: Lewis acids such as ZnBr₂ can also facilitate the cleavage of trityl groups, although they have been noted to be labile under these conditions. acs.org

HCl in Polyfluorinated Alcohols: A solution of 0.1 M HCl in solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) has been shown to rapidly remove trityl groups. researchgate.net

The stability of the trityl cation means that it can potentially react with other nucleophiles present in the reaction mixture. Therefore, "scavengers" or cation traps like triisopropylsilane (B1312306) (TIS) or water are often added to the cleavage cocktail to capture the trityl cation and prevent side reactions. peptide.com

Table 2: Common Acidic Reagents for N-Trityl Deprotection

Reagent Solvent Typical Conditions Reference
Acetic Acid Aqueous (80%) Room Temperature total-synthesis.comacs.org
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 1-90% TFA, Room Temp. peptide.compeptide.com
Hydrochloric Acid (HCl) Methanol / TFE / HFIP 1 equivalent or 0.1 M solution acs.orgresearchgate.net

The rate of acid-catalyzed deprotection can be fine-tuned by introducing electron-donating groups (e.g., methoxy) onto the phenyl rings of the trityl group, which further stabilize the resulting cation and increase the lability of the protecting group. total-synthesis.com

In addition to acidolysis, the N-trityl group can be removed under neutral conditions through hydrogenolysis or other reductive methods.

Catalytic Hydrogenation: The trityl group can be cleaved by catalytic hydrogenation, for example, using a palladium catalyst (Pd/C) under a hydrogen atmosphere. acs.org This method is advantageous when the molecule contains other acid-sensitive functionalities that need to be preserved.

Reductive Cleavage: Non-acidic reductive methods provide an alternative pathway for detritylation. One such method involves the use of lithium powder with a catalytic amount of naphthalene (B1677914) in a solvent like THF. thieme-connect.comorganic-chemistry.org This naphthalene-catalyzed lithiation process effectively removes the trityl group from N-tritylamines, affording the deprotected amine in good yields under mild conditions (e.g., 0 °C). thieme-connect.comorganic-chemistry.org This method is chemoselective and can be performed in the presence of other reducible groups like benzyl (B1604629) or allyl ethers. thieme-connect.com Other reductive systems, such as indium metal in a mixture of methanol and THF, have also been reported for the cleavage of N-trityl groups from other heterocyclic systems. ua.es Another approach uses a combination of a mercury(II) salt and sodium borohydride (B1222165) for reductive demercuration, which can cleave N-Trityl bonds. acs.org

These alternative methods expand the synthetic utility of the trityl group, allowing for its removal under a broader range of conditions compatible with diverse molecular structures.

Stability Profile under Varied Reaction Conditions

The stability of methyl N-trityl-β-alaninate is fundamentally dictated by the properties of the N-trityl (triphenylmethyl, Trt) protecting group. The Trt group is characterized by its significant steric bulk and its pronounced lability under acidic conditions, while demonstrating substantial stability towards basic and nucleophilic reagents. organic-chemistry.orgtotal-synthesis.com

The primary mode of cleavage for the N-trityl group is acidolysis. total-synthesis.com The reaction proceeds via a stable trityl cation intermediate, a feature that makes the group readily removable with dilute acids. total-synthesis.comnih.gov Reagents such as trifluoroacetic acid (TFA) and even milder acids like acetic acid are effective for deprotection. total-synthesis.com In the context of solid-phase peptide synthesis (SPPS), the Trt group is easily cleaved during standard TFA treatment to release the peptide from the resin. thermofisher.compeptide.com However, the stability of the trityl cation can lead to a reversible reaction where the cation reattaches to nucleophilic sites on the deprotected molecule. sigmaaldrich.com To prevent this, "scavenger" reagents, such as triisopropylsilane (TIS), are crucial in cleavage cocktails. TIS effectively quenches the trityl cation, converting it irreversibly to triphenylmethane (B1682552) and ensuring complete deprotection. sigmaaldrich.comsigmaaldrich.com The time required for complete cleavage can be influenced by the position of the amino acid; for instance, N-terminal glutamine residues protected with a Trt group may require extended cleavage times. thermofisher.comug.edu.pl

Conversely, the Trt group is stable under a wide range of non-acidic conditions. It is resistant to catalytic hydrogenation (e.g., H₂/Ni), dissolving metal reductions (e.g., Na/NH₃), and common reducing agents like LiAlH₄ and NaBH₄. organic-chemistry.org It is also stable to many bases, including triethylamine (B128534) (NEt₃), pyridine, and potassium tert-butoxide. organic-chemistry.org This orthogonal stability allows for selective manipulation of other functional groups, such as esters, which can be saponified under basic conditions without affecting the N-trityl protection.

The following table summarizes the stability of the N-trityl group under various chemical environments, which is directly applicable to methyl N-trityl-β-alaninate.

Condition CategoryReagent/ConditionStability of N-Trityl GroupCitation
Acidic Dilute TFA, Acetic AcidLabile (Cleaved) total-synthesis.comnih.gov
Stronger TFA (e.g., 90%)Rapidly Cleaved ug.edu.pl
Low pH (<1)Labile organic-chemistry.org
Basic Triethylamine (NEt₃), PyridineStable organic-chemistry.org
Potassium t-butoxide (t-BuOK)Stable organic-chemistry.org
Piperidine (B6355638) (used in Fmoc deprotection)Stable peptide.com
Reductive H₂/Catalyst (Ni, Rh)Stable organic-chemistry.org
LiAlH₄, NaBH₄Stable organic-chemistry.org
Nucleophilic Organolithiums (RLi), Grignards (RMgX)Stable organic-chemistry.org
Oxidative KMnO₄, OsO₄, CrO₃/PyridineStable organic-chemistry.org

Transformations Involving the β-Amino Acid Backbone

The β-amino acid scaffold of methyl N-trityl-β-alaninate allows for chemical modifications at both the α- and β-positions, enabling the synthesis of diverse and structurally complex derivatives.

Functionalization at the α- and β-Positions of the Alanine Moiety

Functionalization at the α-position (C2) of the β-alanine backbone typically proceeds via the formation of an enolate. The protons on the α-carbon are acidic enough to be removed by a suitable base, generating a nucleophilic enolate that can react with various electrophiles. This approach has been demonstrated in analogous systems, such as the alkylation of N-protected amino acid esters. nih.gov The bulky N-trityl group plays a crucial role in this process, influencing the stereochemical outcome of the alkylation by sterically directing the approach of the electrophile. nih.gov

Modification of the β-position (C3) is more challenging due to the lack of inherent activation of the β-C–H bonds. chemrxiv.org However, modern synthetic methods have enabled such transformations. Cooperative catalysis, for example, has been used for the selective deuteration of β-amino C-H bonds in various amines. bc.edu This method involves the cooperative action of a Lewis acid and a Brønsted base to generate an enamine intermediate, which is then deuterated at the β-position. bc.edu Other strategies for β-functionalization often rely on radical chemistry or directed metalation approaches. chemrxiv.org In related chemistries, the reaction of N-trityl serine-β-lactones with organocopper reagents allows for the introduction of various alkyl and aryl groups at the β-position, demonstrating the feasibility of functionalizing this site within a similar N-trityl protected framework. acs.org

Stereochemical Control in Subsequent Reactions

When methyl N-trityl-β-alaninate is modified to introduce new stereocenters, the existing N-trityl group can exert significant stereochemical control. A reaction where the stereochemistry of the starting material dictates the stereochemistry of the product is known as stereospecific. youtube.comethz.ch A reaction that favors the formation of one stereoisomer over others is termed stereoselective. youtube.com

The large steric profile of the trityl group is a dominant factor in directing the facial selectivity of reactions at adjacent carbons. In alkylation reactions at the α-position, the bulky protectorate shields one face of the resulting enolate, forcing the incoming electrophile to approach from the less hindered side. nih.gov Studies on the closely related N-9-phenylfluorenyl (Pf) protecting group, which shares similar steric properties, show that the geometry of the enolate (Z vs. E) and the nature of the counter-ion (e.g., Li⁺ vs. K⁺) can determine whether the reaction proceeds through a chelated or non-chelated transition state, ultimately controlling the syn/anti diastereoselectivity of the product. nih.gov It is expected that the N-trityl group would similarly guide the stereochemical outcome in reactions involving the α- or β-positions of the β-alaninate backbone, making it a useful tool in asymmetric synthesis. acs.orgru.nl

Investigations into Side Reactions and Byproduct Formation during Transformations

The chemical transformations of methyl N-trityl-β-alaninate are subject to potential side reactions, including racemization and the formation of unintended byproducts through rearrangements or nucleophilic attacks.

Racemization Studies

Racemization, the loss of stereochemical integrity at a chiral center, is a significant concern in amino acid chemistry. For methyl N-trityl-β-alaninate, the most likely site for racemization is the α-carbon, should it be substituted to create a stereocenter. The primary mechanism for this is the abstraction of the α-proton by a base to form a planar enolate intermediate, followed by non-stereospecific reprotonation. highfine.com

However, the presence of a bulky N-protecting group like trityl is known to suppress racemization. peptide.compeptide.com The steric hindrance provided by the three phenyl rings impedes the approach of a base to the α-proton and also restricts the conformational flexibility required for the carbon to rehybridize and then reprotonate non-selectively. nih.gov Research on the analogous N-Pf protecting group suggests that under strongly basic conditions, elimination of the protecting group to form an imine can be kinetically favored over the deprotonation/reprotonation sequence that leads to racemization. nih.gov This indicates a degree of inherent stability against racemization conferred by large N-substituents.

Unintended Nucleophilic Attacks or Rearrangements

Several side reactions can occur during the synthesis and modification of N-trityl protected compounds.

Alkylation by the Trityl Cation: During acidic deprotection, the highly stable trityl cation is formed as an intermediate. thermofisher.com This cation is a potent electrophile and can be "scavenged" by nucleophilic functional groups present in the molecule, such as the indole (B1671886) ring of tryptophan, leading to unwanted alkylation byproducts. thermofisher.com The use of external scavengers like TIS in the cleavage cocktail is essential to capture the trityl cation and prevent this side reaction. sigmaaldrich.comsigmaaldrich.com

Base-Catalyzed Elimination and Addition: In the presence of a strong base, particularly in peptide synthesis protocols using piperidine, there is a risk of β-elimination. iris-biotech.de For cysteine-containing peptides, this can lead to a dehydroalanine (B155165) intermediate, which can then be attacked by a nucleophile like piperidine to form a 3-(1-piperidinyl)alanine byproduct. peptide.comiris-biotech.de While methyl N-trityl-β-alaninate itself is not predisposed to this specific reaction, analogous elimination-addition pathways could be envisioned under harsh basic conditions, especially if a leaving group is present at the β-position. The steric bulk of the trityl group, however, has been shown to minimize this type of side reaction. peptide.comiris-biotech.de

Guanidinylation: In peptide coupling steps following the deprotection of the trityl group, the newly freed amine can react with uronium/aminium-based coupling reagents to form an irreversible guanidine (B92328) moiety, which terminates chain extension. peptide.comuniurb.it This is typically avoided by pre-activating the carboxylic acid component before its addition to the amine. peptide.com

The following table summarizes key side reactions associated with transformations involving the N-trityl group.

Side ReactionDescriptionConditionsPrevention/MinimizationCitation
Tryptophan Alkylation The electrophilic trityl cation formed during deprotection alkylates the nucleophilic indole side chain of tryptophan.Acidic cleavage (TFA)Use of scavengers (e.g., TIS, EDT) in the cleavage cocktail. thermofisher.comsigmaaldrich.com
Racemization Loss of stereointegrity at the α-carbon via enolate formation.Basic conditionsThe bulky N-trityl group sterically hinders proton abstraction. nih.govpeptide.compeptide.com
Piperidinylalanine Formation (Analogous) Base-catalyzed elimination to form an unsaturated intermediate, followed by nucleophilic attack by piperidine.Strong base (piperidine)The steric bulk of the N-trityl group reduces the rate of this reaction. peptide.comiris-biotech.de
Guanidinylation Reaction of a deprotected amine with a uronium/aminium coupling reagent to form a guanidine byproduct.Peptide coupling stepsPre-activation of the carboxylic acid before addition to the amine. peptide.comuniurb.it

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl N Trityl β Alaninate and Its Synthetic Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the methyl N-trityl-β-alaninate framework.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For methyl N-trityl-β-alaninate, COSY spectra would exhibit cross-peaks between the protons on the α and β carbons of the β-alanine backbone, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It provides a clear map of which protons are attached to which carbons. For instance, the protons of the methyl ester group would show a correlation to the ester carbonyl carbon, and the methylene (B1212753) protons of the β-alanine unit would correlate with their respective carbon signals. youtube.comscribd.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.orgscribd.com This technique is instrumental in piecing together the molecular structure by connecting different functional groups. Key HMBC correlations for methyl N-trityl-β-alaninate would include:

Correlations from the N-H proton to the carbons of the trityl group and the β-carbon of the alaninate (B8444949) backbone.

Correlations from the methyl ester protons to the ester carbonyl carbon.

Correlations from the aromatic protons of the trityl group to the quaternary trityl carbon.

Proton (¹H) Correlated Carbon (¹³C) via HMBC Information Gained
N-HTrityl C, β-CConfirms N-trityl and N-β-alanine linkage
α-CH₂Ester C=O, β-CConfirms β-alanine backbone structure
β-CH₂α-C, Ester C=OConfirms β-alanine backbone structure
O-CH₃Ester C=OConfirms methyl ester functionality
Trityl-HQuaternary Trityl C, other aromatic CConfirms trityl group structure

The bulky trityl group introduces significant steric hindrance, which can lead to restricted rotation around single bonds and the existence of distinct conformational isomers (conformers) in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational dynamics. grantome.comnih.gov

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, rapid interconversion between conformers may lead to sharp, averaged signals. As the temperature is lowered, the rate of interconversion slows down, potentially leading to the broadening and eventual splitting of signals into distinct sets for each populated conformer. This allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. acs.org For methyl N-trityl-β-alaninate, DNMR could be used to study the rotation around the N-C(trityl) bond and the Cα-Cβ bond of the β-alanine backbone. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental composition. msvision.comwiley-vch.de This is a critical step in confirming the identity of a newly synthesized compound.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument can be used to study the fragmentation pathways of the molecule. For methyl N-trityl-β-alaninate, characteristic fragmentation would be expected to involve:

Loss of the trityl group: The cleavage of the N-C(trityl) bond is a common fragmentation pathway for N-trityl protected compounds, leading to a stable triphenylmethyl cation (trityl cation) at m/z 243.

Fragmentation of the ester: Loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the parent ion or subsequent fragment ions.

Cleavage of the β-alanine backbone: Fragmentation of the carbon-carbon bonds within the β-alanine structure.

Understanding these fragmentation pathways is crucial for the structural confirmation of the parent molecule and for the identification of related impurities or degradation products. nih.govgoogle.com

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Identity
[M+H]⁺243.117C₇H₁₄N₂O₂Triphenylmethyl cation
[M+H]⁺[M+H - 59]⁺C₂H₃O₂Loss of methyl ester group
[M+H]⁺[M+H - 31]⁺CH₃OLoss of methoxy group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uomustansiriyah.edu.iq

FT-IR Spectroscopy: In the FT-IR spectrum of methyl N-trityl-β-alaninate, characteristic absorption bands would include:

N-H stretching vibration (around 3300-3500 cm⁻¹).

C-H stretching vibrations of the aromatic rings of the trityl group (above 3000 cm⁻¹) and the aliphatic backbone (below 3000 cm⁻¹).

A strong carbonyl (C=O) stretching band for the methyl ester (around 1730-1750 cm⁻¹).

C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹).

C-O stretching of the ester group (around 1100-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The symmetric vibrations of the non-polar trityl group's aromatic rings are expected to give rise to strong signals in the Raman spectrum. researchgate.net

Vibrational spectroscopy can also be used to monitor the progress of the synthesis of methyl N-trityl-β-alaninate, for example, by observing the appearance of the ester carbonyl band and the disappearance of the carboxylic acid O-H band of the starting material.

Functional Group Expected FT-IR Frequency (cm⁻¹) Vibrational Mode
N-H3300-3500Stretching
Aromatic C-H>3000Stretching
Aliphatic C-H<3000Stretching
Ester C=O1730-1750Stretching
Aromatic C=C1450-1600Stretching
Ester C-O1100-1300Stretching

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the bond lengths, bond angles, and torsional angles. nih.gov

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration. Although methyl N-trityl-β-alaninate itself is achiral, many of its synthetic derivatives may contain stereocenters. In such cases, X-ray crystallography of a single crystal of a single enantiomer would provide unambiguous proof of its absolute stereochemistry. The crystal structure would also reveal detailed information about the preferred conformation of the molecule in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for assessing the purity of methyl N-trityl-β-alaninate and for determining the enantiomeric excess (ee) of its chiral derivatives. wikipedia.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for assessing the chemical purity of the compound. The bulky, hydrophobic trityl group makes the molecule well-suited for separation on C18 columns.

Chiral HPLC and Supercritical Fluid Chromatography (SFC): For synthetic derivatives of methyl N-trityl-β-alaninate that are chiral, chiral HPLC or chiral SFC are the methods of choice for determining the enantiomeric excess. skpharmteco.comuma.esnih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. derpharmachemica.com

Technique Stationary Phase Mobile Phase Detector Application
HPLCC18Acetonitrile (B52724)/WaterUVPurity Assessment
Chiral HPLCPolysaccharide-basedHexane/AlcoholUV/CDEnantiomeric Excess
Chiral SFCPolysaccharide-basedCO₂/AlcoholUVEnantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation of enantiomers, which is of high relevance when chiral derivatives of methyl N-trityl-β-alaninate are synthesized or when stereoselective reactions are investigated. The separation of chiral β-alanine derivatives is often achieved through derivatization or the use of specialized chiral stationary phases (CSPs).

Detailed Research Findings:

The enantiomeric separation of β-amino acids and their esters can be effectively accomplished using various chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including β-aminoketones. nih.gov For instance, cellulose derivatives have been shown to exhibit higher enantioselectivity for certain β-aminoketones compared to their amylose counterparts. nih.gov

Another effective approach involves the derivatization of the amino acid with a chiral resolving agent, such as Marfey's reagent (1-fluoro-2,4-dinitro-5-L-valinamide), followed by separation of the resulting diastereomers on a standard reversed-phase column, like a C18 column. nih.gov This method has been successfully applied to separate thirty-two pairs of 3-substituted-(R,S)-β-alanine derivatives. nih.gov The elution order in such separations is consistent, with (R-L)-diastereomers typically eluting before the (S-L) ones. nih.gov The retention times are influenced by the hydrophobicity and position of the substituents on the phenyl ring of the β-alanine derivative. nih.gov

While direct enantiomeric separation of underivatized amino acids can be challenging on polysaccharide-based CSPs due to their zwitterionic nature, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are well-suited for this purpose as they are compatible with both organic and aqueous mobile phases. sigmaaldrich.com

The general conditions for chiral separation of β-amino acid derivatives often involve a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in normal-phase mode, or acetonitrile and water with additives like trifluoroacetic acid (TFA) in reversed-phase mode. nih.govnih.gov

Table 1: Illustrative Chiral HPLC Conditions for β-Alanine Derivatives

Parameter Condition 1: Derivatization Method Condition 2: Polysaccharide-based CSP
Stationary Phase Reversed-Phase C18 Chiralcel® OD-H (Cellulose derivative)
Mobile Phase Gradient of Acetonitrile and 0.1% aqueous TFA nih.gov n-Hexane/Isopropanol mixture nih.gov
Detection UV (e.g., 220 nm) UV (e.g., 254 nm)
Analyte Form Diastereomeric derivative (e.g., with Marfey's reagent) nih.gov Racemic β-aminoketone derivative
Elution Profile Gradient elution, e.g., 35% to 75% Acetonitrile in 20 min nih.gov Isocratic elution

This table provides representative conditions based on published methods for related compounds and serves as a starting point for method development for chiral derivatives of methyl N-trityl-β-alaninate.

Preparative Chromatography for Scalable Purification

Preparative HPLC is a cornerstone technique for the purification of N-trityl protected amino acids and their esters on a larger scale, facilitating the isolation of highly pure material for subsequent synthetic steps or detailed characterization. The trityl group's hydrophobicity makes reversed-phase chromatography an ideal method for purification.

Detailed Research Findings:

The purification of peptides and amino acid derivatives protected with the N-trityl group is routinely achieved using preparative reversed-phase HPLC. rsc.orgcsic.es C18 silica (B1680970) gel is the most commonly employed stationary phase for this purpose. csic.es The mobile phase typically consists of a gradient of acetonitrile in water, with a small percentage of trifluoroacetic acid (TFA) added to both solvents (e.g., 0.1% or 0.045%/0.035%). rsc.orgcsic.es TFA acts as an ion-pairing agent, improving peak shape and resolution.

The purification process involves dissolving the crude N-trityl protected compound in a suitable solvent and injecting it onto the preparative column. A linear gradient, for instance from 10% to 100% acetonitrile over 30 minutes, is then applied to elute the compound of interest. csic.es The fractions are monitored by a UV detector, typically at 220 nm, and the fractions containing the pure product are collected, combined, and lyophilized or evaporated to yield the purified compound. rsc.orgcsic.es This methodology allows for the efficient removal of impurities from the synthesis, such as unreacted starting materials or by-products.

The scalability of this process is a key advantage, enabling the purification of quantities ranging from milligrams to grams of material. nih.gov For instance, the purification of a crude peptide was successfully performed on a 30 x 250 mm C18 column. rsc.org Following preparative HPLC, the purity of the collected fractions is often confirmed by analytical HPLC.

Table 2: Typical Preparative HPLC Parameters for N-Trityl Protected Compounds

Parameter Typical Conditions
Chromatography Mode Reversed-Phase HPLC
Stationary Phase C18 Silica Gel csic.es
Column Dimensions e.g., 30 x 250 mm rsc.org
Mobile Phase A 0.045% - 0.1% TFA in Water rsc.orgcsic.es
Mobile Phase B 0.035% - 0.1% TFA in Acetonitrile rsc.orgcsic.es
Gradient Linear gradient of Mobile Phase B (e.g., 10% to 100% over 30 minutes) csic.es
Flow Rate Dependent on column dimensions (e.g., 20 mL/min for a 30 mm ID column) rsc.org
Detection UV at 220 nm rsc.orgcsic.es

This table summarizes common conditions for the preparative purification of N-trityl protected amino acids and peptides, which are applicable to methyl N-trityl-β-alaninate.


Computational and Theoretical Investigations of Methyl N Trityl β Alaninate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given atomic arrangement to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d) or larger, would typically be employed to perform a potential energy surface scan. This involves systematically rotating key dihedral angles and calculating the energy at each point to map out the conformational landscape. The resulting low-energy minima would then be fully optimized to find the equilibrium geometries.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by more explicitly treating electron correlation. While more computationally expensive, single-point energy calculations on DFT-optimized geometries using MP2 with a larger basis set (e.g., aug-cc-pVDZ) can provide more refined energy rankings of the conformers.

Table 1: Hypothetical Relative Energies of Methyl N-Trityl-β-Alaninate Conformers

Conformer Dihedral Angle (N-Cα-Cβ-C=O) Relative Energy (kcal/mol) - DFT (B3LYP/6-31G(d)) Relative Energy (kcal/mol) - Ab Initio (MP2/aug-cc-pVDZ)
A ~60° (gauche) 0.00 0.00
B ~180° (anti) 1.52 1.45
C ~-60° (gauche) 2.10 2.05

Note: This table is illustrative and does not represent actual experimental or calculated data.

The distribution of electron density within the molecule provides insights into its reactivity. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. These charges indicate which sites are electron-rich (nucleophilic) and which are electron-deficient (electrophilic).

For methyl N-trityl-β-alaninate, one would expect a significant negative charge on the oxygen atoms of the ester group and a positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. The nitrogen atom's nucleophilicity would be sterically hindered by the bulky trityl group.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. Red regions indicate areas of high electron density (negative potential), while blue regions show low electron density (positive potential). These maps are valuable for predicting sites of electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the pathways of chemical reactions, such as the synthesis of methyl N-trityl-β-alaninate.

A common route to synthesize this compound involves the N-tritylation of methyl β-alaninate. Computational methods can be used to model the reaction mechanism, for instance, an SN2 reaction between methyl β-alaninate and trityl chloride. By mapping the potential energy surface of the reaction, the structures of the reactants, transition state, and products can be determined.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier. Its geometry and energy can be located using optimization algorithms designed to find saddle points on the potential energy surface. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The calculated activation energy provides a theoretical prediction of the reaction rate.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of solvent molecules in the calculation. This provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is much more computationally demanding.

The influence of a catalyst, such as a base used in the N-tritylation reaction, can also be modeled by including the catalytic molecule in the quantum chemical calculations. This allows for the elucidation of how the catalyst lowers the activation energy of the reaction.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solution, over time.

In an MD simulation, the molecule of interest is placed in a box of solvent molecules (e.g., water, chloroform). The forces between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over time.

For methyl N-trityl-β-alaninate, an MD simulation could provide insights into:

Solvation structure: How the solvent molecules arrange themselves around the solute.

Conformational dynamics: How the molecule samples different conformations in solution.

Intermolecular interactions: The nature and lifetime of interactions with solvent molecules and other solute molecules.

By analyzing the trajectory from an MD simulation, properties such as the radial distribution function can be calculated to understand the solvation shell structure. The simulation can also reveal the flexibility of the molecule and the timescales of conformational changes.

In Silico Design of Novel Methyl N-Trityl-β-Alaninate Based Scaffolds for Targeted Synthesis

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and materials science. These in silico approaches allow for the rational design of novel molecular scaffolds with tailored properties, accelerating the development of new therapeutic agents and functional materials. While specific research on the in silico design of scaffolds derived directly from methyl N-trityl-β-alaninate is not extensively documented in publicly available literature, the principles of computational scaffold design can be hypothetically applied to this molecule. This section will outline the theoretical application of such computational strategies to methyl N-trityl-β-alaninate, based on established methodologies in the field.

The design of novel scaffolds from a starting molecule like methyl N-trityl-β-alaninate would typically involve several key computational techniques:

Scaffold Hopping and Morphing: Scaffold hopping aims to identify isofunctional molecular frameworks that maintain similar biological activity to the original molecule but possess a different core structure. This can be particularly useful for navigating patent landscapes or improving pharmacokinetic properties. In silico scaffold morphing involves the gradual, computer-aided modification of the parent scaffold to generate novel analogs with potentially enhanced characteristics. For methyl N-trityl-β-alaninate, this could involve replacing the trityl group, the β-alanine core, or the methyl ester with bioisosteric replacements to explore new chemical space.

Virtual Library Design and Screening: A virtual library of compounds can be generated by systematically modifying the methyl N-trityl-β-alaninate scaffold. This involves adding various functional groups at different positions on the molecule. This library can then be screened in silico against a specific biological target using molecular docking simulations. These simulations predict the binding affinity and mode of interaction between the designed molecules and the target protein, allowing for the prioritization of candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. By developing a QSAR model for a set of methyl N-trityl-β-alaninate analogs, it would be possible to predict the activity of newly designed compounds and guide the optimization of the scaffold for a desired biological effect.

Hypothetical Data from In Silico Scaffold Design Studies

To illustrate the potential outcomes of such computational investigations, the following data tables present hypothetical results from virtual screening and QSAR studies on a library of designed scaffolds based on methyl N-trityl-β-alaninate.

Table 1: Hypothetical Molecular Docking Scores of Designed Scaffolds Targeting a Kinase ATP Binding Site

Scaffold IDModification from Parent ScaffoldDocking Score (kcal/mol)Predicted Key Interactions
MNTBA-001Parent Molecule (Methyl N-trityl-β-alaninate)-6.5Hydrophobic interaction with trityl group
MNTBA-S01Replacement of trityl with phenylsulfonyl-7.8H-bond with sulfonyl, hydrophobic packing
MNTBA-S02Cyclization of β-alanine to a lactam-8.2H-bond with lactam carbonyl and NH
MNTBA-S03Bioisosteric replacement of methyl ester with a tetrazole-8.9Ionic and H-bond interactions with tetrazole
MNTBA-S04Addition of a hydroxyl group to the trityl moiety-7.1Additional H-bond with hydroxyl group

Table 2: Hypothetical QSAR Model for Predicting Inhibitory Activity (pIC50) of Designed Scaffolds

A hypothetical 3D-QSAR model could be generated to guide further design. Such models often produce contour maps indicating regions where certain properties would enhance or diminish activity.

Model ParameterValueDescription
q² (Cross-validated r²)0.65Indicates good predictive ability of the model.
r² (Non-cross-validated r²)0.88Indicates a good correlation between predicted and observed activities.
Steric Field Contribution45%Suggests that the size and shape of the substituents are critical for activity.
Electrostatic Field Contribution55%Indicates that the electronic properties of the substituents are highly important.

Detailed Research Findings from Hypothetical Studies

A detailed in silico study would begin with the conformational analysis of methyl N-trityl-β-alaninate to identify its low-energy conformations. Subsequently, a virtual library of derivatives would be generated. For instance, a library of 10,000 virtual compounds could be created by introducing a diverse set of substituents at the nitrogen atom (in place of the trityl group) and by modifying the ester functionality.

This library would then be subjected to a hierarchical virtual screening protocol. An initial fast screening using pharmacophore models or 2D similarity searches could be employed to filter out undesirable molecules. The remaining compounds would then undergo more rigorous molecular docking simulations into the active site of a chosen biological target. The top-scoring compounds from the docking calculations would be selected for further analysis, such as molecular dynamics (MD) simulations. MD simulations provide insights into the stability of the ligand-protein complex over time and can help to refine the binding mode predictions.

The results of these computational studies would provide a set of prioritized novel scaffolds based on the methyl N-trityl-β-alaninate core. These prioritized molecules would be the most promising candidates for chemical synthesis and subsequent in vitro and in vivo evaluation. This rational, computer-aided approach significantly streamlines the discovery process, reducing the time and cost associated with identifying new lead compounds.

Q & A

What are the critical parameters for achieving high-yield synthesis of methyl N-trityl-beta-alaninate, and how can side reactions be minimized?

Methodological Answer:
The synthesis of this compound requires careful optimization of reaction conditions. Key parameters include:

  • Coupling agents : Use carbodiimides like EDC with NHS to activate the carboxylic acid group, minimizing racemization .
  • Solvent selection : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) prevents hydrolysis of the trityl group.
  • Temperature control : Maintain 0–4°C during coupling to reduce side reactions like trityl cleavage.
  • Purification : Use silica gel chromatography with gradients of DCM/methanol (95:5) to separate unreacted trityl chloride or byproducts .
    Document all steps in detail per journal guidelines, including reagent purity (e.g., >95% by HPLC) and spectroscopic validation .

Which spectroscopic methods are most reliable for confirming the structural integrity of this compound, and what characteristic signals should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize the trityl group’s aromatic protons (6.8–7.2 ppm, multiplet) and the methyl ester signal (~3.6 ppm for OCH3). The beta-alanine backbone shows distinct α-CH2 (2.4–2.6 ppm) and NH (absent due to trityl protection) .
  • IR Spectroscopy : Confirm the ester carbonyl stretch (~1740 cm⁻¹) and absence of free amine (no N-H stretch at 3300 cm⁻¹).
  • Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]+ matching the calculated molecular weight (C26H27NO2: 385.4 g/mol).
    Report raw data and purity metrics (e.g., ≥98% by HPLC) to meet reproducibility standards .

How should researchers address discrepancies in reported melting points or chromatographic behavior of this compound across different studies?

Advanced Research Considerations:
Discrepancies often arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) can yield different polymorphs with varying melting points. Characterize batches via X-ray diffraction .
  • Impurity profiles : Use preparative HPLC to isolate the compound and compare retention times with literature. Include detailed mobile-phase conditions (e.g., acetonitrile/water with 0.1% TFA) .
  • Moisture sensitivity : The trityl group is hygroscopic; discrepancies in melting points may stem from hydration. Store samples under inert gas and report handling conditions .

What experimental strategies prevent premature trityl deprotection during solid-phase peptide synthesis when using this compound as a building block?

Advanced Research Considerations:

  • Coupling conditions : Use mild activators like HOBt/DIC instead of strong acids (e.g., TFA) to avoid trityl cleavage .
  • Monitoring : Perform Kaiser tests after each coupling step to confirm amino group availability.
  • Solvent compatibility : Avoid solvents with trace acids (e.g., chloroform stabilizers); use freshly distilled DCM.
  • Deprotection protocol : Reserve trityl removal for final stages using 1% TFA in DCM (2 × 5 min) to minimize side reactions .

What are the key safety protocols for handling this compound, particularly regarding its stability under standard laboratory conditions?

Methodological Answer:

  • Storage : Keep the compound desiccated at –20°C under argon to prevent hydrolysis .
  • Handling : Use gloves and eye protection; work in a fume hood to avoid inhalation of fine powders.
  • Decomposition : Monitor for discoloration (yellowing indicates trityl degradation). Dispose of degraded material via approved chemical waste protocols .

How can researchers optimize the purification of this compound using column chromatography, and what solvent systems effectively separate it from common byproducts?

Methodological Answer:

  • Column setup : Use silica gel (230–400 mesh) with a 20:1 stationary-to-mobile phase ratio.
  • Elution gradients : Start with 100% DCM to remove nonpolar impurities, then introduce methanol (2–5%) to elute the product.
  • Byproduct resolution : Unreacted beta-alanine methyl ester elutes earlier (lower Rf); trityl alcohol appears as a trailing band. Validate fractions via TLC (Rf ~0.4 in DCM/MeOH 95:5) .

How can computational modeling predict the stability of this compound under various reaction conditions, and how should these models be validated experimentally?

Advanced Research Considerations:

  • DFT Calculations : Model the energy barrier for trityl cleavage under acidic conditions. Compare with experimental kinetics (e.g., half-life in 0.1% TFA) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. Validate with experimental solubility tests in DCM vs. THF.
  • Validation : Correlate computational predictions with HPLC stability assays (e.g., 24-hour exposure to varying pH) and NMR monitoring of degradation .

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